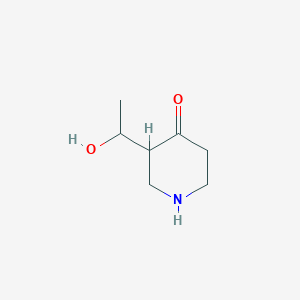

3-(1-Hydroxyethyl)-4-piperidone

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H13NO2 |

|---|---|

Poids moléculaire |

143.18 g/mol |

Nom IUPAC |

3-(1-hydroxyethyl)piperidin-4-one |

InChI |

InChI=1S/C7H13NO2/c1-5(9)6-4-8-3-2-7(6)10/h5-6,8-9H,2-4H2,1H3 |

Clé InChI |

ZRXOFKDHFKMXGX-UHFFFAOYSA-N |

SMILES canonique |

CC(C1CNCCC1=O)O |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 3 1 Hydroxyethyl 4 Piperidone

Retrosynthetic Analysis and Key Disconnection Strategies for Piperidone Synthesis

The design of a synthetic route to a target piperidone begins with retrosynthetic analysis, a process of breaking down the target molecule into simpler, commercially available starting materials. For the piperidone core, several key disconnection strategies are commonly employed.

One of the most classical and widely used methods for the synthesis of 4-piperidones is the Petrenko-Kritschenko piperidone synthesis . wikipedia.org This approach involves the condensation of an aldehyde, an amine, and a β-dicarboxylic acid ester derivative. wikipedia.org

Another powerful strategy involves the Dieckmann condensation . dtic.mil This intramolecular reaction of a diester, formed from the addition of a primary amine to two equivalents of an acrylate, leads to a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the 4-piperidone (B1582916). dtic.mil

More modern approaches often utilize cycloaddition reactions . For instance, a tandem addition-cycloaddition reaction of oximes with 2,3-bis(phenylsulfonyl)-1,3-butadiene (B14421616) has been developed as a method for 4-piperidone synthesis. dtic.mil

The aza-Michael reaction is another atom-efficient method for constructing the piperidine (B6355638) ring. kcl.ac.uk The double aza-Michael addition of a primary amine to a divinyl ketone is a facile route to N-substituted 4-piperidones. kcl.ac.uk

Finally, ring expansion strategies can also be employed. For example, nucleophilic substitution at activated hydroxymethyl pyrrolidines can lead to 3-substituted piperidines. youtube.com

Stereoselective Synthesis Approaches for Substituted Piperidones

The biological activity of piperidine-containing compounds is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance. nih.govrsc.org

Achieving diastereoselectivity in the synthesis of 3-substituted piperidones often relies on substrate control or the use of chiral auxiliaries. For instance, the reduction of N-acyl-2,3-dihydro-4-pyridones using zinc in acetic acid can provide access to racemic or enantiopure 4-piperidones, which can then be further functionalized. organic-chemistry.org

A notable diastereoselective approach involves a nitro-Mannich reaction followed by a ring-closure condensation to construct 2,3,6-trisubstituted piperidines. nih.gov In this method, the relative stereochemistry between the C-2 and C-3 positions can be controlled by either kinetic protonation of a nitronate or by equilibration of the nitro group under thermodynamic control. nih.gov

Furthermore, a robustly diastereoselective reductive amination/aza-Michael reaction sequence allows for the rapid construction of complex polysubstituted piperidine ring systems. acs.org The diastereoselectivity of this process is notably enhanced by the presence of water, with DFT calculations suggesting a stereochemical model involving a facially selective protonation of a water-coordinated enol intermediate. acs.org

Table 1: Examples of Diastereoselective Piperidone Synthesis

| Starting Materials | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) | Reference |

| Nitroketone, Phenylmethanimine | 1. Nitro-Mannich reaction; 2. Ring-closure condensation | 2-Phenyl-6-alkyl-3-aminopiperidine | Not specified | nih.gov |

| Heterocyclic amine, Carbonyl electrophile | Reductive amination/aza-Michael reaction, H₂O | Polysubstituted N-(hetero)aryl piperidine | Enhanced by water | acs.org |

| (Triethylsilyl)vinyl-stabilized radical | 6-exo cyclization onto α,β-unsaturated ester | 2,4,5-trisubstituted piperidine | 3:2 to 40:1 | nih.govacs.org |

Note: This table is for illustrative purposes and does not encompass all possible diastereoselective routes.

The synthesis of enantioenriched piperidones is a significant challenge that has been addressed through various innovative strategies. nih.govacs.org One approach involves the use of chiral auxiliaries, such as chiral sulfinyl imines, to direct the stereochemical outcome of reactions. nih.gov For example, homopropargylic amines prepared from chiral sulfinyl imines can be used in a modular {[2+3]+1} approach to afford enantiomerically enriched piperidines. nih.gov

Another powerful strategy is asymmetric catalysis. A copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines provides a facile route to enantioenriched 3-boryl-tetrahydropyridines, which are valuable precursors to chiral piperidines. acs.org

An intramolecular chiral phosphoric acid-catalyzed cyclization of unsaturated acetals has also been developed for the synthesis of functionalized chiral piperidines. umich.edu This method can lead to significant enantioenrichment of the product over the course of the reaction. umich.edu

Table 2: Examples of Enantioselective Piperidone Synthesis

| Starting Materials | Catalyst/Reagent | Product | Enantiomeric Excess (e.e.) | Reference |

| 1,2-Dihydropyridines | Cu(I) catalyst | 3-Boryl-tetrahydropyridines | High | acs.org |

| Unsaturated acetals | Chiral phosphoric acid | Functionalized chiral piperidines | Up to 93% | umich.edu |

| Pyridine, Arylboronic acid | Rh catalyst | 3-Substituted tetrahydropyridines | Excellent | acs.org |

| Cyclic 2-diazo-1,3-diketone, primary amine, α,β-unsaturated aldehyde | Organocatalyst | Spirocyclic piperidones | Up to 97% | mdpi.com |

Note: This table highlights some key enantioselective methods and is not exhaustive.

Catalytic Methodologies in Piperidone Synthesis

Catalysis has revolutionized the synthesis of piperidones, offering milder reaction conditions, higher efficiency, and improved stereocontrol. acs.orgacs.org

Transition metal catalysis plays a pivotal role in modern piperidone synthesis. Gold catalysis has been employed in the cyclization of N-homopropargyl amides to generate cyclic imidates, which can be further transformed into piperidin-4-ones. nih.gov

Copper-catalyzed reactions are also prominent. A copper-promoted oxyamination of alkenes provides a stereoselective route to morpholines and can be adapted for piperidine synthesis. acs.org Furthermore, a novel approach for the synthesis of enantioenriched 3-boryl-tetrahydropyridines utilizes a Cu(I)-catalyzed protoborylation. acs.org

Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridines have been developed to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. acs.org

Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal catalysis. nih.govacs.org Organocatalytic domino reactions, such as a Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol, can lead to the formation of polysubstituted piperidines with the creation of four contiguous stereocenters in a single step with excellent enantioselectivity. nih.govacs.org

A biomimetic, organocatalytic approach has been used for the asymmetric synthesis of 2-substituted piperidine-type alkaloids. nih.govacs.org This method, which can be protective-group-free, has been shown to produce natural substances like pelletierine (B1199966) in high enantiomeric excess. nih.govacs.org

Furthermore, an organocatalytic Wolff rearrangement–amidation–Michael–hemiaminalization sequence has been developed for the asymmetric synthesis of spirocyclic piperidones with three stereogenic centers. mdpi.com

Green Chemistry Principles and Sustainable Synthetic Routes for Piperidones

The application of green chemistry principles to the synthesis of piperidones is driven by the need to reduce the environmental impact of chemical manufacturing. This involves the use of renewable resources, safer solvents, and catalytic methods to minimize waste and energy consumption. Biocatalysis and chemo-enzymatic strategies have emerged as powerful tools for the sustainable synthesis of chiral piperidones, offering high selectivity under mild reaction conditions.

The development of efficient and sustainable methods for synthesizing nitrogen heterocycles is a primary goal for the chemical industry, with a particular emphasis on chiral piperidines due to their importance in medicinal chemistry. chemistryviews.org Nature provides highly efficient biocatalysts for the biosynthesis of N-heterocycles, which exhibit high enantio- and regio-selectivity under benign conditions. chemistryviews.org These biocatalysts have enabled the development of one-pot cascade reactions to produce stereo-enriched piperidines. chemistryviews.org

A notable chemo-enzymatic approach combines chemical synthesis with biocatalysis for the asymmetric dearomatization of activated pyridines, leading to substituted piperidines with precise stereochemistry. nih.gov A key step in this process involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This method has proven valuable in the synthesis of key intermediates for pharmaceuticals like the antipsychotic drugs Preclamol and OSU-6162, and the ovarian cancer therapeutic Niraparib. nih.gov

Another innovative strategy combines biocatalytic C-H oxidation with radical cross-coupling to construct complex piperidine frameworks in a modular and enantioselective manner. chemistryviews.org This approach utilizes scalable enzymatic C-H oxidation to introduce hydroxyl groups into readily available carboxylated piperidines. chemistryviews.org For instance, ectoine (B1671093) 5-hydroxylase from Sphingopyxis alaskensis (SaEctD) has been identified to catalyze the hydroxylation of 3-carboxylated piperidine. chemistryviews.org The resulting hydroxylated intermediates can then undergo radical cross-coupling reactions, such as Ni-electrocatalytic decarboxylative cross-coupling with aryl iodides, to assemble complex, three-dimensional piperidine derivatives. chemistryviews.org

Enzymatic resolutions are also a cornerstone of green piperidone synthesis. For example, Candida antarctica lipase (B570770) (CAL-B) has been successfully employed in the enzymatic resolution of trans-3-alkoxyamino-4-oxy-2-piperidones, yielding compounds with high enantiomeric excess. mdpi.com This chemo-enzymatic approach, which starts with a selective transition-metal-free dual C-H oxidation of piperidines, represents an environmentally friendly alternative for accessing valuable alkaloid intermediates. mdpi.com

The following table summarizes key enzymatic approaches applicable to the synthesis of functionalized piperidones.

| Enzyme/Biocatalyst System | Substrate Type | Transformation | Key Advantages |

| Amine Oxidase / Ene Imine Reductase Cascade | N-substituted tetrahydropyridines | Stereoselective dearomatization | High stereoselectivity, access to 3- and 3,4-substituted piperidines. nih.gov |

| trans-4-proline hydroxylase (trans-P4H) / P4H810 | 2-Carboxylated piperidines | C-H oxidation (hydroxylation) | Scalable, introduces hydroxyl groups for further functionalization. chemistryviews.org |

| Ectoine 5-hydroxylase (SaEctD) | 3-Carboxylated piperidines | C-H oxidation (hydroxylation) | Enables functionalization at the C5 position of 3-carboxylated piperidines. chemistryviews.org |

| Candida antarctica Lipase B (CAL-B) | rac-trans-3-alkoxyamino-4-oxy-2-piperidones | Enzymatic resolution (acylation/hydrolysis) | High enantiomeric excess, mild reaction conditions. mdpi.com |

This table presents a selection of modern enzymatic methods for piperidone synthesis and functionalization based on available research.

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are inherently atom-economical and align well with green chemistry principles. The classic Petrenko-Kritschenko piperidone synthesis is a prime example of an MCR, involving the condensation of an aldehyde, a β-dicarbonyl compound, and an amine. chemistryviews.org Modern variations of this reaction often employ greener solvents, such as water or alcohols, and can be performed at room temperature. chemistryviews.org

Recent advancements have focused on developing catalyst-free and environmentally benign MCRs. For instance, a one-step three-component condensation of 4-hydroxycoumarin, piperidine, and glyoxylic acid in water under reflux conditions has been developed for the efficient preparation of complex piperidine derivatives, where water acts as a catalyst through hydrogen bonding. unimi.it

Flow Chemistry and Continuous Processing in Complex Piperidone Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for the production of complex molecules like functionalized piperidones. The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a continuous flow reactor leads to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. uc.ptnih.gov

The modular nature of flow chemistry systems is a key benefit, allowing for the coupling of different reactors, in-line purification, and the addition of reagents at various stages. uc.ptnih.gov This enables the telescoping of multi-step syntheses into a single, continuous process, significantly reducing manual handling and processing time. nih.gov For the synthesis of complex piperidones, this could involve a sequence of reactions such as cyclization, functionalization (e.g., aldol (B89426) condensation), and reduction, all performed in a continuous stream.

Flow chemistry is particularly well-suited for chemistries that are challenging to control in batch, such as photochemical and electrochemical reactions. nih.gov For example, flow electrosynthesis has been utilized for the efficient and scalable anodic methoxylation of N-formylpiperidine, a precursor for introducing nucleophiles at the 2-position of the piperidine ring. nih.gov

While specific examples of the continuous flow synthesis of 3-(1-hydroxyethyl)-4-piperidone are not yet prevalent in the literature, the principles have been demonstrated for a variety of complex heterocycles. For instance, a multi-step flow system has been used for the synthesis of important API intermediates like glycidol (B123203) and epichlorohydrin. uc.pt Sequential flow processes have also been developed for the synthesis of various heterocycles, including pyrroles and indoles, often with in-line analysis and work-up, leading to high throughput and isolated yields. uc.pt

A hypothetical continuous flow process for the synthesis of a 3-substituted 4-piperidone could involve the following sequential steps:

Cyclization: A continuous flow reactor for a multicomponent reaction, such as a modified Petrenko-Kritschenko synthesis, to form the 4-piperidone ring.

Enolate Formation: The output from the first reactor is mixed with a base in a second flow module to generate the enolate of the 4-piperidone.

Aldol Condensation: The enolate stream is then merged with a stream of acetaldehyde (B116499) in a cooled microreactor to perform the stereoselective aldol reaction, forming the this compound.

In-line Quenching and Purification: The product stream is then passed through a module for quenching the reaction, followed by an in-line purification step, such as a scavenger resin column or liquid-liquid extraction, to remove unreacted starting materials and byproducts.

The table below outlines the potential benefits of applying flow chemistry to key reaction steps in piperidone synthesis.

| Reaction Step | Batch Chemistry Challenges | Flow Chemistry Advantages |

| Multicomponent Cyclization | Exothermic, difficult to control temperature, potential for side reactions. | Superior heat transfer, precise temperature control, improved selectivity and yield. nih.gov |

| Enolate Formation & Aldol Reaction | Requires low temperatures, sensitive to moisture and air, potential for side reactions (e.g., self-condensation). | Precise control of stoichiometry and residence time, rapid mixing, ability to handle unstable intermediates. unimi.it |

| Stereoselective Reduction | Often requires cryogenic conditions, handling of hazardous reagents (e.g., hydrides). | Enhanced safety through small reactor volumes, precise temperature control, potential for electrochemical or catalytic hydrogenation methods. nih.gov |

This table illustrates the theoretical advantages of flow chemistry for piperidone synthesis based on established principles of continuous processing.

The integration of green chemistry principles with flow technology represents a powerful paradigm for the future of complex piperidone synthesis, promising more efficient, sustainable, and safer manufacturing processes for these vital chemical entities.

Chemical Reactivity and Transformation Mechanisms of 3 1 Hydroxyethyl 4 Piperidone

Reactivity of the Ketone Moiety in Piperidone Ring Systems

The C-4 carbonyl group in the piperidone ring is a key site for chemical modifications. Its reactivity is typical of ketones, involving interactions with both nucleophiles and electrophiles at adjacent positions.

Nucleophilic Addition Reactions at the C-4 Carbonyl

The electrophilic carbon atom of the C-4 carbonyl group is susceptible to attack by various nucleophiles. biu.ac.il Such reactions are fundamental to the elaboration of the piperidone core. ontosight.ai Like other ketones, 4-piperidones undergo nucleophilic addition, which can be followed by either elimination or reduction to yield a range of substituted piperidine (B6355638) derivatives. youtube.com For instance, the reaction with organometallic reagents like Grignard reagents can introduce new carbon-carbon bonds at the C-4 position, leading to the formation of tertiary alcohols. googleapis.com

Reductive amination is another significant transformation, where the ketone reacts with an amine to form an intermediate iminium ion, which is then reduced to yield a 4-amino-piperidine derivative. googleapis.com Similarly, reduction of the carbonyl group itself using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) affords the corresponding 4-hydroxypiperidine (B117109) derivative. dtic.mil

| Nucleophile | Reaction Type | Product Type | Example Conditions |

| Organometallic Reagents (e.g., Grignard) | Nucleophilic Addition | Tertiary Alcohol | R-MgX in ether |

| Hydride Reagents (e.g., NaBH₄) | Reduction | Secondary Alcohol | Methanol |

| Amines (followed by reducing agent) | Reductive Amination | Substituted Amine | R-NH₂, NaBH(OAc)₃ |

| Cyanide (e.g., KCN) | Nucleophilic Addition | Cyanohydrin | Acidic conditions |

α-Alkylation and Acylation Reactions Adjacent to the Carbonyl

The carbon atoms alpha (α) to the C-4 carbonyl group (C-3 and C-5) possess acidic protons that can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl chlorides, in α-alkylation and α-acylation reactions, respectively. rsc.org These reactions are crucial for introducing substituents at the C-3 and C-5 positions of the piperidone ring. rsc.orgnih.gov

The choice of the N-substituent on the piperidone ring can influence the regioselectivity of enolate formation and subsequent alkylation. rsc.org For example, alkylation of 1-alkyl-4-piperidones can lead to the introduction of functional groups like an acetonyl group at the C-3 position. rsc.org Similarly, acylation reactions can introduce new carbonyl-containing moieties, further functionalizing the piperidone scaffold. nih.gov

Enone and Enamine Formation Pathways

The ketone functionality of 4-piperidones allows for the formation of α,β-unsaturated systems, such as enones, through condensation reactions. A common method is the acid- or base-catalyzed condensation with aldehydes, often aromatic aldehydes, at the α-positions (C-3 and C-5). nih.gov This typically results in the formation of 3,5-bis(arylidene)-4-piperidones, which are compounds with extended conjugation. nih.gov

Alternatively, 4-piperidones can react with secondary amines (e.g., pyrrolidine (B122466), morpholine) under acid catalysis to form enamines. masterorganicchemistry.commakingmolecules.com In this reaction, the secondary amine adds to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The resulting enamine is a nucleophilic species at the α-carbon and can be used in subsequent alkylation or acylation reactions, offering an alternative to enolate chemistry. makingmolecules.com The formation of enamines is a reversible process, and they can be hydrolyzed back to the ketone under aqueous acidic conditions. masterorganicchemistry.com

| Reaction Pathway | Reagents | Key Intermediate/Product | General Conditions |

| Enone Formation | Aldehydes (e.g., benzaldehyde) | α,β-Unsaturated Ketone (Enone) | Acid (e.g., HCl) or Base (e.g., NaOH) catalysis |

| Enamine Formation | Secondary Amine (e.g., Pyrrolidine) | Enamine | Acid catalyst (e.g., p-TsOH), azeotropic removal of water |

Reactivity of the Hydroxyl Group at C-1' of the Ethyl Moiety

The secondary hydroxyl group on the 1-hydroxyethyl substituent provides another reactive handle for chemical modification, independent of the ketone in the piperidone ring.

Oxidation Reactions and Subsequent Transformations

The secondary alcohol group can be oxidized to a ketone, transforming the 3-(1-hydroxyethyl) substituent into a 3-acetyl group. youtube.com This transformation can be achieved using a variety of oxidizing agents. libretexts.org Milder reagents like pyridinium (B92312) chlorochromate (PCC) are effective for converting secondary alcohols to ketones without over-oxidation. libretexts.org Stronger oxidizing agents, such as those based on chromium (VI) like chromic acid (Jones reagent), also readily perform this oxidation. libretexts.orgkhanacademy.org Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, is another efficient method that avoids the use of heavy metals. adichemistry.com

The resulting 3-acetyl-4-piperidone product contains two ketone functionalities, which may exhibit differential reactivity, allowing for further selective transformations.

| Oxidizing Agent | Common Name | Typical Outcome |

| H₂CrO₄ in acetone | Jones Reagent | Ketone |

| Pyridinium Chlorochromate | PCC | Ketone |

| DMSO, (COCl)₂, Et₃N | Swern Oxidation | Ketone |

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters. acs.orgcdnsciencepub.com This reaction is typically catalyzed by an acid or promoted by a coupling agent. Esterification can be used to introduce a wide variety of functional groups, potentially altering the molecule's physical and chemical properties. acs.org

Similarly, etherification reactions can be performed to convert the hydroxyl group into an ether. This can be accomplished, for example, through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. These reactions allow for the attachment of various alkyl or aryl groups through an ether linkage.

Dehydration Pathways and Olefin Formation

The 1-hydroxyethyl substituent at the 3-position of the 4-piperidone (B1582916) ring is susceptible to dehydration, leading to the formation of olefinic products. This elimination reaction can be catalyzed by both acids and bases. The specific product formed depends on the reaction conditions and the regioselectivity of the water elimination.

Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). Subsequent elimination of water can lead to the formation of two possible isomeric olefins: 3-ethylidene-4-piperidone and 3-vinyl-3,4,5,6-tetrahydropyridine. The formation of the more substituted and conjugated 3-ethylidene-4-piperidone is generally favored.

Base-catalyzed dehydration is also possible, though it may require harsher conditions. In a related context, the dehydration of hydroxyethyl-substituted pyridines has been achieved by heating with caustic alkali or acid-reacting compounds, suggesting similar feasibility for the piperidone analogue. google.com

Table 1: Potential Olefinic Products from Dehydration of 3-(1-Hydroxyethyl)-4-piperidone

| Product Name | Structure | Conditions Favoring Formation |

| 3-Ethylidene-4-piperidone | (Structure not available) | Acid-catalyzed dehydration |

| 3-Vinyl-3,4,5,6-tetrahydropyridine | (Structure not available) | Possible under certain conditions |

Reactivity of the Piperidone Nitrogen Atom

The secondary amine nitrogen in the piperidone ring is a nucleophilic center and readily participates in various reactions, most notably N-alkylation and N-acylation.

N-Alkylation and N-Acylation Reactions

N-alkylation of the piperidone nitrogen introduces a substituent on the nitrogen atom, a common strategy in the synthesis of pharmaceutical analogues. guidechem.com This reaction is typically achieved by treating the parent piperidone with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. acs.org A variety of bases can be employed, including potassium carbonate and triethylamine. acs.orgdesigner-drug.com The choice of solvent can also be critical, with polar aprotic solvents like DMF or acetonitrile (B52724) often being used. acs.org Reductive amination is another effective method for N-alkylation, involving the reaction of the piperidone with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. sciencemadness.org

N-acylation involves the reaction of the piperidone nitrogen with an acylating agent, such as an acyl chloride or anhydride, to form an N-acylpiperidone. designer-drug.comrsc.org These reactions are also typically carried out in the presence of a base to scavenge the acid byproduct. For instance, N-benzoyl-4-piperidone derivatives can be synthesized in a single step from benzamide (B126) and an appropriate alkyl acrylate. rsc.org

Table 2: Common Reagents for N-Alkylation and N-Acylation of Piperidones

| Reaction | Reagent Class | Specific Examples | Base |

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide acs.orggoogle.com | K₂CO₃, Triethylamine acs.orgdesigner-drug.com |

| Aldehydes/Ketones | Phenylacetaldehyde sciencemadness.org | (with reducing agent) | |

| N-Acylation | Acyl Chlorides | Acryloyl chloride, Benzoyl chloride designer-drug.comgoogle.com | Triethylamine designer-drug.com |

| Anhydrides | Acetic anhydride | Pyridine |

Ring Transformations Involving the Nitrogen Heteroatom

While direct participation of the piperidone nitrogen in ring-opening and re-closure is less common, several important ring transformations occur in its vicinity, fundamentally altering the heterocyclic scaffold. The Beckmann and Schmidt reactions are prime examples of ring expansions where the nitrogen atom plays a pivotal role in the rearrangement mechanism.

Ring Transformations and Rearrangement Reactions of the Piperidone Scaffold

The 4-piperidone scaffold can undergo significant structural changes through various rearrangement reactions, leading to either ring expansion or contraction. These transformations are valuable in organic synthesis for accessing different heterocyclic systems.

Expansion Reactions

Ring expansion of this compound can be achieved through classic name reactions that transform the cyclic ketone into a larger lactam ring.

The Beckmann rearrangement is a well-established method for the conversion of ketoximes to amides or lactams. wikipedia.orgmasterorganicchemistry.com The oxime of this compound, formed by reaction with hydroxylamine, can be treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) to induce rearrangement. wikipedia.org The reaction proceeds via protonation of the oxime hydroxyl group, followed by a stereospecific migration of one of the alpha-carbon atoms to the nitrogen, resulting in the formation of a seven-membered ring lactam (a caprolactam derivative). organic-chemistry.orgorganicreactions.org

The Schmidt reaction provides another route to ring expansion. This reaction involves treating the ketone with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orgorganic-chemistry.org The reaction proceeds through the addition of hydrazoic acid to the protonated carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas to yield a lactam. libretexts.orgyoutube.com The regioselectivity of the migration of the alpha-carbons can be influenced by their substitution pattern.

Table 3: Ring Expansion Reactions of the 4-Piperidone Scaffold

| Reaction | Key Reagents | Product Type |

| Beckmann Rearrangement | Hydroxylamine, Acid catalyst | Lactam (Caprolactam derivative) wikipedia.org |

| Schmidt Reaction | Hydrazoic acid (HN₃), Strong acid | Lactam (Caprolactam derivative) wikipedia.org |

Contraction Reactions

Ring contraction of the piperidone scaffold is also a known transformation, most notably through the Favorskii rearrangement. wikipedia.org This reaction typically involves the treatment of an α-halo ketone with a base. wikipedia.org For this compound, this would first require halogenation at the 3-position, replacing the hydroxyl group with a halogen. The resulting α-halo ketone, when treated with a base such as an alkoxide, would form a cyclopropanone (B1606653) intermediate via an intramolecular cyclization. nrochemistry.comsynarchive.com Subsequent nucleophilic attack by the base on the cyclopropanone leads to the opening of the bicyclic intermediate and the formation of a five-membered ring (a pyrrolidine derivative) with a carboxylic acid or ester side chain. wikipedia.orgslideshare.net

More recently, photochemical methods for the ring contraction of piperidines to pyrrolidines have also been developed, offering an alternative approach under mild conditions. nih.gov

Table 4: Ring Contraction of the 4-Piperidone Scaffold

| Reaction | Key Intermediate | Product Type |

| Favorskii Rearrangement | α-Halo-piperidone | Pyrrolidine carboxylic acid/ester derivative wikipedia.org |

| Photomediated Contraction | (Varies with method) | Pyrrolidine derivative nih.gov |

Isomerization Studies

The presence of two stereogenic centers in this compound, one at the C3 position of the piperidone ring and the other at the C1 position of the hydroxyethyl (B10761427) group, gives rise to four possible stereoisomers. The interconversion between these isomers, or isomerization, is a key aspect of its chemistry, often influenced by reaction conditions and catalysts.

Isomerization can occur via several mechanisms, including enolization and epimerization. The equilibrium between the diastereomers is often driven by the thermodynamic stability of the resulting isomers.

Keto-Enol Tautomerism:

The ketone at the C4 position can undergo tautomerization to its enol form. This process is crucial for the racemization at the C3 position, a prerequisite for dynamic kinetic asymmetric reductions aimed at producing a single stereoisomer. nih.gov The rate of this racemization can be influenced by the reaction conditions. nih.gov

Epimerization:

Epimerization, the change in configuration at one of several stereogenic centers, can be a significant process for substituted piperidones. For instance, in photoredox-catalyzed reactions, even after an initial unselective reaction, a slower epimerization can occur, leading to a higher diastereomeric ratio as the mixture converges to the most thermodynamically stable isomer. nih.govacs.org This equilibration suggests that subjecting a mixture of stereoisomers to certain reaction conditions can lead to the enrichment of one diastereomer. acs.org

Enzymatic and Chemical Reduction leading to Isomeric Products:

The reduction of the C4-keto group is a common transformation that highlights the importance of stereocontrol. The choice of reducing agent or catalyst can selectively produce different stereoisomers of the corresponding 3-(1-hydroxyethyl)-4-hydroxypiperidine.

For example, in related 3-substituted-4-piperidones, enzymatic reductions using carbonyl reductases have been shown to produce all four possible stereoisomers of the corresponding 4-hydroxypiperidine product. nih.gov Similarly, chemical reducing agents can exhibit diastereoselectivity. For instance, the use of L-selectride at low temperatures on a related piperidone yielded predominantly the cis product. nih.gov

The table below summarizes findings from studies on related 3-substituted piperidones, which can be extrapolated to understand the potential isomerization and stereoselective reduction of this compound.

| Reaction Type | Catalyst/Reagent | Key Observation | Potential Outcome for this compound | Reference |

| Asymmetric Reduction | (S)-MeCBS/Borane/N,N-diethylaniline | Low yield (25%) but high enantiomeric excess (>99% ee) for the trans isomer. | Potential for highly stereoselective reduction of the ketone, though yields may be a challenge. | nih.gov |

| Diastereoselective Reduction | L-selectride | High yield (98%) for the cis product. | A viable method for selectively forming the cis-4-hydroxypiperidine derivative. | nih.gov |

| Enzymatic Reduction | Carbonyl Reductases (HeCR, DbCR) | Production of all four stereoisomers of the 4-hydroxypiperidine product. | Offers a pathway to access all stereoisomers, which can then be separated. | nih.gov |

| Epimerization | Photoredox Catalyst (e.g., Ir(ppy)3) | A mixture of diastereomers converges to the thermodynamically most stable isomer over time. | A method to potentially enrich a specific, more stable diastereomer of a functionalized derivative. | nih.govacs.org |

Radical and Photochemical Reactions of Functionalized Piperidones

The piperidone scaffold can participate in reactions involving radical intermediates, particularly when initiated by light (photochemical reactions). These methods offer powerful ways to functionalize the piperidine ring.

Photoredox Catalysis:

A prominent example of such reactivity is the photoredox-catalyzed α-amino C–H arylation of highly substituted piperidines. nih.govacs.org In this type of reaction, a photocatalyst, such as an iridium complex, absorbs light and initiates an electron transfer process. nih.gov This can lead to the formation of an α-amino radical intermediate. nih.gov

For a molecule like this compound, the nitrogen atom is adjacent to two carbon atoms (C2 and C6). The formation of a radical at one of these positions would create a highly reactive intermediate capable of forming new carbon-carbon or carbon-heteroatom bonds.

The general mechanism for such a transformation involves:

Excitation of the photocatalyst by light.

Electron Transfer from the piperidine nitrogen to the excited photocatalyst, or from the photocatalyst to a sacrificial agent to generate a potent oxidant. nih.gov

Deprotonation at the α-carbon to form an α-amino radical. nih.gov

Reaction of the radical with another species (e.g., an arylating agent).

Termination steps to regenerate the catalyst and form the final product.

Transient absorption spectroscopy has been used to observe the electron transfer processes involved in the formation of these radical intermediates. nih.govacs.org

The table below outlines the key aspects of photoredox-catalyzed reactions on functionalized piperidines, which are applicable to this compound.

| Reaction Type | Catalyst System | Key Intermediate | Potential Transformation of this compound | Reference |

| α-Amino C–H Arylation | Ir(ppy)3 / Light | α-amino radical | Functionalization at the C2 or C6 position with an aryl group. | nih.govacs.org |

| Epimerization | Ir(ppy)3 / Light | α-amino radical | Interconversion of stereoisomers at the α-carbon to the thermodynamically more stable product. | nih.govacs.org |

These radical and photochemical methods represent advanced strategies for the diastereoselective elaboration of the piperidine framework, enabling the synthesis of complex, highly functionalized molecules. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

NMR spectroscopy is a cornerstone technique for determining the solution-state structure and stereochemistry of organic molecules. For 3-(1-Hydroxyethyl)-4-piperidone, NMR studies are crucial for establishing the conformation of the six-membered piperidone ring and the relative stereochemistry of the chiral centers. The piperidone ring is expected to exist predominantly in a chair conformation to minimize steric strain, with substituents occupying either axial or equatorial positions. niscpr.res.inresearchgate.netniscpr.res.in

Multidimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)

Multidimensional NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and revealing the molecule's intricate structural details.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would reveal correlations between adjacent protons, such as the proton on the hydroxyl-bearing carbon and the methyl protons of the hydroxyethyl (B10761427) group, as well as adjacent protons within the piperidone ring. This helps trace the carbon backbone. princeton.eduresearchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. princeton.eduuvic.ca This allows for the direct assignment of carbon signals based on their known proton assignments. For instance, the proton signal of the N-H group would not show a correlation, while the methine proton of the hydroxyethyl group would correlate with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. princeton.eduyoutube.com This is critical for connecting different fragments of the molecule. For example, HMBC would show a correlation from the methyl protons of the hydroxyethyl group to the carbon of the piperidone ring to which the side chain is attached (C3), and also to the carbinol carbon. It would also help in assigning the quaternary carbonyl carbon (C4) by showing correlations from adjacent protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry. niscpr.res.in For this compound, NOESY can determine the relative orientation of the hydroxyethyl group with respect to the piperidone ring. For instance, observing a NOE between a proton on the side chain and an axial proton on the ring would suggest a specific spatial arrangement. niscpr.res.inresearchgate.net

Expected ¹H-¹H Correlations in COSY and Spatial Proximities in NOESY for this compound

| Interacting Protons | COSY Correlation | NOESY Correlation |

|---|---|---|

| H on C2 / H on C3 | Yes | Yes |

| H on C5 / H on C6 | Yes | Yes |

| H on C3 / H on C1' | Yes | Yes |

| H on C1' / H on C2' (CH₃) | Yes | Yes |

Dynamic NMR for Rotational Barriers and Inversion Studies

The piperidone ring is not static and can undergo conformational changes, such as ring inversion. Furthermore, there can be restricted rotation around certain bonds. Dynamic NMR (DNMR) involves recording NMR spectra at various temperatures to study these dynamic processes. niscpr.res.inst-andrews.ac.uk For N-substituted piperidines, the energy barriers for ring inversion and rotation around exocyclic bonds can be determined. rsc.orgnih.gov In the case of this compound, DNMR could be used to measure the energy barrier for the chair-to-chair interconversion of the piperidone ring. At low temperatures, this process might slow down sufficiently on the NMR timescale to allow observation of separate signals for axial and equatorial protons that would be averaged at room temperature. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathways and Mechanism Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision. nih.govwvu.edu This allows for the determination of the elemental formula of the parent ion of this compound (C₇H₁₃NO₂), distinguishing it from other compounds with the same nominal mass. This technique is crucial for confirming the molecular formula of novel compounds or verifying the identity of a synthesized molecule. core.ac.uk

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry (MS/MS), ions of a specific m/z (usually the molecular ion) are selected and fragmented by collision with an inert gas, and the resulting fragment ions are then analyzed. rhhz.net The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common pathway for amines. libretexts.org

Loss of water: The hydroxyl group can be eliminated as a water molecule (H₂O). wvu.edu

Cleavage of the side chain: The bond between the piperidone ring and the hydroxyethyl side chain could break.

McLafferty-type rearrangements: If sterically possible, this rearrangement could occur involving the ketone group.

Analyzing these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. researchgate.net

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Characterization and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. gelest.com

The key functional groups in this compound are the secondary amine (N-H), the ketone (C=O), and the alcohol (O-H). Each of these groups has characteristic vibrational frequencies. libretexts.orglibretexts.org

O-H Stretch: The alcohol group will show a strong, broad absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding. libretexts.org

N-H Stretch: The secondary amine will exhibit a moderate absorption, usually around 3300-3500 cm⁻¹. This peak can sometimes be obscured by the broad O-H band.

C-H Stretch: Absorptions for sp³ C-H bonds will appear just below 3000 cm⁻¹. libretexts.org

C=O Stretch: The ketone carbonyl group gives rise to a very strong, sharp absorption band in the region of 1700-1725 cm⁻¹. The exact position can be influenced by ring strain and hydrogen bonding. chemicalbook.com

C-N Stretch: This vibration appears in the 1020-1250 cm⁻¹ region.

C-O Stretch: The alcohol C-O stretch will produce a strong band between 1050 and 1260 cm⁻¹.

Hydrogen bonding plays a significant role in the vibrational spectra of this compound. nih.gov Both the O-H and N-H groups can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atom can act as acceptors. Inter- and intramolecular hydrogen bonding can cause shifts in the vibrational frequencies, particularly a redshift (lowering of frequency) and broadening of the O-H and C=O stretching bands. nih.gov Comparing spectra from dilute and concentrated solutions can help distinguish between these two types of hydrogen bonding.

Table of Expected FT-IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretch, H-bonded | 3200–3600 | Strong, Broad |

| Amine (N-H) | Stretch | 3300–3500 | Moderate |

| Alkane (C-H) | Stretch | 2850–3000 | Moderate |

| Ketone (C=O) | Stretch | 1700–1725 | Strong, Sharp |

| Alkane (C-H) | Bend | 1350–1470 | Variable |

| Alcohol (C-O) | Stretch | 1050–1260 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique allows for the unambiguous assignment of the absolute stereochemistry of chiral centers, providing crucial information on the spatial orientation of the hydroxyethyl group relative to the piperidone ring.

In a hypothetical crystallographic study of this compound, the key parameters that would be determined are presented in Table 1 . The piperidone ring would be expected to adopt a chair conformation to minimize steric strain, with the substituents occupying either axial or equatorial positions. The precise conformation is influenced by the substitution pattern and the formation of intermolecular hydrogen bonds.

The crystal packing of this compound would likely be dominated by hydrogen bonding interactions involving the hydroxyl group and the carbonyl group, as well as the secondary amine in the piperidone ring. These interactions dictate the formation of supramolecular assemblies, influencing the physical properties of the crystalline solid. For example, in the crystal structure of a related compound, 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, molecules are linked by O—H⋯O and C—H⋯O hydrogen bonds, forming intricate ribbon-like structures. nih.gov

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pna2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per Unit Cell (Z) | e.g., 4 |

| Key Bond Lengths (Å) | C=O, C-N, C-O, C-C |

| Key Bond Angles (°) and Torsion Angles (°) | Defining the ring conformation and substituent orientation |

| Hydrogen Bonding Interactions | Donor-Acceptor distances and angles |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Solution Conformation

Chiroptical spectroscopy, particularly circular dichroism (CD) spectroscopy, is a vital tool for investigating chiral molecules in solution. This technique measures the differential absorption of left and right circularly polarized light, providing information on the enantiomeric purity and the preferred solution-state conformation of a molecule.

For this compound, which possesses at least two chiral centers, its CD spectrum would exhibit characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores, primarily the carbonyl group. The sign and magnitude of these Cotton effects are highly sensitive to the absolute configuration of the stereocenters and the conformational equilibrium of the molecule in a given solvent.

The determination of enantiomeric purity is a critical application of chiroptical methods. A pure enantiomer will display a specific CD spectrum, while its mirror image will show an exactly inverted spectrum. A racemic mixture, containing equal amounts of both enantiomers, will be CD-silent. By comparing the CD spectrum of a sample to that of a pure enantiomer, one can quantify the enantiomeric excess (% ee). While direct CD spectroscopic data for this compound is not presently available, the general approach for such an analysis is well-established.

Furthermore, CD spectroscopy can be used to study the conformational flexibility of the piperidone ring and the orientation of the hydroxyethyl side chain in solution. Changes in solvent polarity or temperature can shift the conformational equilibrium, which would be reflected in the CD spectrum. Theoretical calculations of CD spectra for different possible conformers can be compared with the experimental spectrum to deduce the predominant solution-state structure.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its stability and reactivity.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying reaction mechanisms. researchgate.netmdpi.com For 3-(1-Hydroxyethyl)-4-piperidone, DFT methods, such as those employing the B3LYP functional, would be used to investigate various potential reaction pathways. mdpi.comorientjchem.org These could include the energetics of N-alkylation, reactions at the carbonyl group, or elimination of the hydroxyl group.

By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. This allows for the prediction of reaction feasibility, rates, and the identification of the most likely reaction products. For instance, DFT could be used to determine whether the cyclization reactions involving the side chain are energetically favorable. nih.govacs.org

Table 1: Illustrative DFT-Calculated Reaction Energetics for a Hypothetical Reaction (Note: The following data is a hypothetical representation for illustrative purposes.)

| Reaction Step | Structure | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| Transition State 1 | TS for side-chain cyclization | +25.4 |

| Intermediate | Bicyclic intermediate | -5.2 |

| Transition State 2 | TS for ring opening | +35.1 |

| Product | Ring-opened product | -15.8 |

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are highly effective for predicting spectroscopic properties. nih.govresearchgate.net For this compound, ab initio calculations at levels like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) could predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. orientjchem.orgnih.gov

These predictions are crucial for two main reasons. First, they aid in the structural elucidation and confirmation of the synthesized compound by comparing theoretical spectra with experimental data. scielo.br Second, they provide insight into the electronic environment of different atoms within the molecule. For example, calculating the ¹³C NMR shifts can help confirm the connectivity and hybridization of the carbon atoms in the piperidone ring and the hydroxyethyl (B10761427) side chain.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis and Intermolecular Interactions

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govnih.gov An MD simulation of this compound would reveal its conformational landscape by simulating the atomic motions based on a classical force field. nih.gov This is particularly important for a flexible six-membered ring, which can adopt various conformations such as chair, boat, and twist-boat. rsc.org

MD simulations can identify the most stable conformers and the energetic barriers between them. nih.gov For this molecule, key conformational questions include the preferred orientation (axial vs. equatorial) of the 3-(1-hydroxyethyl) substituent and the rotational freedom of the side chain. Furthermore, by simulating the molecule in a solvent like water, MD can model intermolecular interactions, such as hydrogen bonding between the molecule's hydroxyl and carbonyl groups and the surrounding solvent molecules. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. youtube.com The energy and spatial distribution of these orbitals are critical for understanding a molecule's electronic properties and reactivity. researchgate.netmdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is likely to be localized on the nitrogen atom of the piperidine (B6355638) ring and the oxygen of the hydroxyl group, as these are the most electron-rich regions. The LUMO is expected to be centered on the carbonyl group, which is an electron-deficient site. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive and can undergo electronic transitions more easily. mdpi.com This analysis helps predict sites for nucleophilic and electrophilic attack. scielo.br

Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: The following data is a hypothetical representation for illustrative purposes.)

| Orbital | Energy (eV) | Description |

| LUMO+1 | 1.52 | Higher energy unoccupied orbital |

| LUMO | 0.89 | Lowest Unoccupied Molecular Orbital, likely centered on C=O |

| HOMO | -6.45 | Highest Occupied Molecular Orbital, likely on N and OH |

| HOMO-1 | -7.12 | Lower energy occupied orbital |

| HOMO-LUMO Gap | 7.34 | Indicator of chemical stability |

Potential Energy Surface (PES) Scans for Conformer and Transition State Identification

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.deq-chem.comepfl.ch By systematically changing a specific coordinate while optimizing the rest of the geometry, a PES scan can map out the energetic landscape connecting different conformers. uni-muenchen.de

For this compound, a relaxed PES scan could be performed by rotating the dihedral angle that defines the position of the hydroxyethyl side chain relative to the piperidone ring. This would identify the energy minima corresponding to stable conformers (e.g., equatorial vs. axial) and the energy maxima corresponding to the transition states that separate them. q-chem.com This provides a more detailed picture of conformational stability than MD simulations alone and is crucial for understanding the dynamic equilibrium between different shapes the molecule can adopt. rsc.orguni-muenchen.de

Solvation Effects on Molecular Conformation and Reactivity using Continuum Models

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are an efficient way to incorporate the effects of a solvent in quantum mechanical calculations. These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule.

For this compound, a polar molecule with hydrogen-bonding capabilities, the choice of solvent is expected to have a substantial impact. Using a PCM, one could study how the relative energies of different conformers change in solvents of varying polarity. For example, a polar solvent might stabilize a conformer with a larger dipole moment. Similarly, these models can be used to understand how the solvent affects reaction barriers and the stability of charged intermediates or transition states, providing a more realistic prediction of reactivity in solution. researchgate.net

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Stability

Expected Hyperconjugative Interactions:

The primary hyperconjugative interactions that would be anticipated in this compound are:

n → σ : Delocalization of the lone pair of the nitrogen atom (n_N) into the antibonding orbitals of adjacent C-C and C-H bonds (σ). This interaction is a hallmark of amine-containing rings and contributes significantly to the stability of the piperidone core.

n → π : Delocalization of the lone pairs of the oxygen atom in the hydroxyl group (n_O) and the carbonyl oxygen (n_O) into adjacent antibonding sigma orbitals (σ) and the antibonding pi orbital of the carbonyl group (π*_C=O).

Intramolecular Hydrogen Bonding: A significant stabilizing interaction is expected to be the formation of an intramolecular hydrogen bond between the hydroxyl proton of the 1-hydroxyethyl group and the carbonyl oxygen atom. This would result in a strong n_O(C=O) → σ*_O-H interaction, leading to a significant E(2) value and contributing to a more stable conformation.

Illustrative Data Tables:

To provide a clearer understanding of the expected NBO analysis results, the following tables present hypothetical yet plausible E(2) values for the major hyperconjugative interactions in this compound, based on typical values observed in similar organic molecules.

Table 1: Hypothetical Second-Order Perturbation Energies (E(2)) for Major Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(N1) | σ(C2-C3) | ~ 5.0 - 7.0 | n → σ |

| n(N1) | σ(C6-C5) | ~ 5.0 - 7.0 | n → σ |

| n(O_carbonyl) | σ(C3-C4) | ~ 2.0 - 4.0 | n → σ |

| n(O_carbonyl) | σ(C5-C4) | ~ 2.0 - 4.0 | n → σ |

| n(O_hydroxyl) | σ(C_ethyl-H) | ~ 1.5 - 3.0 | n → σ |

| n(O_carbonyl) | σ(O_hydroxyl-H) | > 10.0 | Intramolecular H-bond |

| σ(C2-H) | σ(N1-C6) | ~ 1.0 - 2.0 | σ → σ |

| σ(C5-H) | σ(C4-C3) | ~ 1.0 - 2.0 | σ → σ* |

Table 2: Hypothetical NBO Analysis of Intramolecular Hydrogen Bonding

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Bond Length (Å) |

| n(O_carbonyl) | σ*(O_hydroxyl-H) | ~ 15.0 - 25.0 | O...H: ~1.8 - 2.2 |

Role As a Precursor and Synthetic Building Block

Synthesis of Complex Heterocyclic Scaffolds

The piperidone framework is a ubiquitous structural motif present in a multitude of natural alkaloids and pharmacologically active compounds. nih.gov Consequently, the development of synthetic routes to functionalized piperidones and their subsequent elaboration into more complex heterocyclic systems is of considerable interest to organic chemists. nih.gov The presence of both a ketone and a hydroxyl group in 3-(1-Hydroxyethyl)-4-piperidone provides multiple reaction sites for the construction of fused and spirocyclic heterocyclic scaffolds.

While specific examples detailing the direct use of this compound in the synthesis of complex heterocyclic scaffolds are not extensively documented in publicly available literature, the general reactivity of 4-piperidones provides a basis for its potential applications. For instance, 4-piperidones are known to be valuable synthons for the preparation of spiro-heterocycles. researchgate.net The ketone functionality can undergo condensation reactions with various binucleophiles to form a range of heterocyclic rings. For example, the reaction of 4-piperidones with dithiosemicarbazide has been shown to yield spiro-1,3,4-thiadiazolines. researchgate.net

Furthermore, the piperidone ring system can be a precursor to other heterocyclic structures. For example, the transformation of a 4-carboethoxy-3-piperidone to a pyrimidinone has been reported, highlighting the versatility of the piperidone core in accessing diverse heterocyclic frameworks. nih.gov The presence of the 1-hydroxyethyl substituent at the 3-position of the piperidone ring in the title compound offers additional opportunities for intramolecular cyclization reactions, potentially leading to the formation of novel bridged or fused heterocyclic systems. The hydroxyl group can be converted into a good leaving group, facilitating intramolecular nucleophilic attack from the piperidine (B6355638) nitrogen or an enolate formed at the C-3 position.

Stereocontrolled Synthesis of Advanced Organic Intermediates

The stereoselective synthesis of substituted piperidines is a critical aspect of medicinal chemistry, as the stereochemistry of these compounds often dictates their biological activity. The presence of a stereocenter at the carbon bearing the hydroxyl group in this compound makes it a valuable chiral building block for the synthesis of stereochemically defined advanced organic intermediates.

The stereocenter in this compound can influence the stereochemical outcome of reactions at the adjacent carbonyl group. For example, the reduction of the ketone can proceed with facial selectivity, controlled by the existing stereocenter, to yield diastereomerically enriched 3-(1-hydroxyethyl)piperidin-4-ols. These diol intermediates can then be further elaborated into a variety of complex molecules. The development of stereocontrolled reactions starting from this chiral precursor would be a valuable addition to the synthetic chemist's toolbox for accessing enantiomerically pure piperidine-based compounds.

Development of Novel Organic Reactions Utilizing the Piperidone Scaffold

The unique combination of functional groups in this compound provides a platform for the development of novel organic reactions. The piperidone scaffold itself is a versatile template for a range of chemical transformations. nih.gov

Although specific novel reactions developed exclusively for the this compound scaffold are not widely reported, the known reactivity of 4-piperidones can be extrapolated. For example, 4-piperidones are employed in multicomponent reactions, which are efficient processes for the synthesis of complex molecules in a single step. jocpr.com The presence of the hydroxyl group in the title compound could be exploited in tandem with the ketone for novel cascade reactions.

One area of potential development is the use of the 1-hydroxyethyl group to direct reactions on the piperidone ring. The hydroxyl group could act as an internal catalyst or directing group for reactions such as aldol (B89426) condensations, Michael additions, or Mannich reactions at the C-3 or C-5 positions of the piperidone ring. This could lead to the development of new methodologies for the regioselective functionalization of the piperidone core.

Furthermore, the rearrangement of the piperidone ring, a known transformation for some piperidone derivatives, could lead to the formation of other heterocyclic systems. nih.gov The influence of the 3-(1-hydroxyethyl) substituent on such rearrangements could be a subject of investigation, potentially leading to novel and unexpected reaction pathways.

Functionalization for Advanced Material Science Applications (e.g., Polymer Precursors, Ligands, Catalysts)

The functional groups present in this compound make it an attractive monomer or building block for the synthesis of functional polymers and materials. The hydroxyl group, in particular, provides a handle for polymerization or for attachment to other molecules to create ligands and catalysts.

While there is no direct evidence of this compound being used in material science applications, the use of other functionalized piperidones suggests its potential. For instance, 4-piperidones have been used in the one-pot synthesis of high-molecular-weight linear and hyperbranched polymers. rsc.orgresearchgate.net The reaction of 4-piperidones with aromatic hydrocarbons in the presence of a superacid catalyst yields poly(arylene piperidine)s. researchgate.net The hydroxyl group of this compound could be utilized to introduce cross-linking sites or to modify the properties of the resulting polymers.

The hydroxyl group can also serve as an initiation site for ring-opening polymerization of cyclic esters like ε-caprolactone, a method used with other hydroxy-functionalized monomers such as N-hydroxyethyl acrylamide. nih.gov This would lead to the formation of polyesters with pendant piperidone functionalities.

Furthermore, the piperidone nitrogen and the hydroxyl group can act as coordination sites for metal ions, suggesting the potential for developing ligands for catalysis. The chiral nature of the 1-hydroxyethyl group could also be exploited in the design of chiral ligands for asymmetric catalysis. The functionalization of polymers with such piperidone-based ligands could lead to the development of recyclable catalysts.

Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques with Advanced Detectors

Chromatography stands as a cornerstone for the separation and analysis of complex mixtures. For a polar compound like 3-(1-Hydroxyethyl)-4-piperidone, which contains both a ketone and a secondary alcohol functional group, liquid and gas chromatography techniques coupled with highly sensitive detectors are indispensable.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile compounds in a liquid matrix. When coupled with Mass Spectrometry (MS) or Ultraviolet-Visible (UV-Vis) detection, it provides robust methods for both quantification and structural elucidation.

For the analysis of piperidine-containing compounds, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers exceptional sensitivity and selectivity. nih.gov The optimization of MS conditions is a critical first step, typically involving the determination of the parent ion in full-scan mode and then identifying the most stable and abundant product ions for selected reaction monitoring (SRM). nih.gov In general, the loss of a water molecule is a favored fragmentation pathway for metabolites with aliphatic hydroxylation, a characteristic feature of this compound. researchgate.net This contrasts with phenolic hydroxylation, where water loss is not as favored. researchgate.net

A typical HPLC-MS/MS method for a related compound involves:

Sample Preparation: Extraction from the matrix using a suitable solvent like acetonitrile (B52724), followed by a cleanup step. nih.gov

Chromatographic Separation: Utilizing a C18 column with a gradient elution program, often involving a mobile phase of acetonitrile and water (containing a modifier like formic acid to improve peak shape and ionization efficiency).

Mass Spectrometric Detection: Employing an electrospray ionization (ESI) source, which is well-suited for polar compounds. The mass spectrometer is operated in SRM mode for quantitative analysis, monitoring specific precursor-to-product ion transitions.

UV-Vis detection can also be used, although it is less selective than MS. The piperidone moiety contains a carbonyl group, which has a weak n→π* absorption in the UV region (around 280-300 nm). While this allows for detection, the sensitivity may be lower, and interferences from other UV-absorbing compounds in the matrix could be a challenge.

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis of Related Amine Compounds

| Parameter | Condition |

| Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Acquisition Mode | Selected Reaction Monitoring (SRM) |

| LOD/LOQ | Potentially in the µg/kg range. nih.gov |

This table presents typical conditions based on methods for related compounds and serves as a general guideline.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for identifying and quantifying volatile and semi-volatile compounds. cmbr-journal.com It is one of the most commonly used techniques for the identification of forensic drug samples, unifying the separation power of GC with the specificity of MS. unodc.org For a polar molecule like this compound, derivatization is often required to increase its volatility and thermal stability, thereby improving its chromatographic behavior. Acetylation or silylation are common derivatization strategies for hydroxyl groups.

GC-MS analysis of piperazine (B1678402) derivatives, for instance, has been successfully used in metabolism studies. nih.gov A systematic toxicological analysis procedure can involve sample hydrolysis, liquid-liquid extraction, and microwave-assisted acetylation before GC-MS analysis. nih.gov The mass spectra generated by electron ionization (EI) provide characteristic fragmentation patterns that act as a "fingerprint" for the compound, allowing for confident identification by comparison to spectral libraries. The fragmentation of piperidone rings often involves specific cleavages that can be diagnostic for the structure. researchgate.net

Table 2: General GC-MS Parameters for Analysis of Piperidine (B6355638)/Piperazine Derivatives

| Parameter | Condition |

| Chromatography | Gas Chromatography (GC) |

| Derivatization | Often required (e.g., acetylation, silylation) |

| Column | 5% Phenyl/95% Methyl Silicone capillary column |

| Carrier Gas | Helium or Hydrogen |

| Injection | Split/Splitless Inlet |

| Detection | Mass Spectrometry (MS) |

| Ionization | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

This table outlines common GC-MS conditions based on established methods for related heterocyclic compounds. unodc.org

Capillary Electrophoresis (CE) Method Development for Separation and Characterization

Capillary Electrophoresis (CE) is a family of electrokinetic separation methods that offers high separation efficiency, short analysis times, and minimal sample and solvent consumption. wikipedia.orgsemanticscholar.org These characteristics make it an attractive and environmentally friendly alternative to HPLC for pharmaceutical and related analyses. semanticscholar.org CE separates analytes based on their differential migration in an electrolyte-filled capillary under the influence of an electric field. wikipedia.orgpsu.edu

For a compound like this compound, which can be protonated at the piperidine nitrogen to become cationic, Capillary Zone Electrophoresis (CZE) would be a primary mode of separation. The development of a CE method would involve optimizing several key parameters:

Background Electrolyte (BGE): The pH, concentration, and composition of the BGE are critical. A low pH buffer (e.g., phosphate (B84403) buffer at pH 2.8) would ensure the analyte is fully protonated and migrates as a cation. nih.gov

Applied Voltage: Higher voltages generally lead to faster separations, but can generate Joule heating, which may affect efficiency.

Capillary: The length, internal diameter, and any coatings on the fused silica (B1680970) capillary wall influence separation performance.

Detection: On-column UV detection is the most common method, though coupling CE to MS provides much higher sensitivity and specificity. semanticscholar.orgnih.gov

CE is particularly powerful for chiral separations. Given that this compound has two chiral centers, developing a chiral CE method to separate its four possible stereoisomers could be achieved by adding a chiral selector (e.g., a cyclodextrin (B1172386) derivative like hydroxypropyl-β-cyclodextrin) to the background electrolyte. nih.gov

Development of Chemo-Sensors for Process Monitoring and Environmental Analysis

Chemo-sensors are devices that use a chemical interaction to produce a detectable signal, offering the potential for rapid, real-time, and on-site analysis. nih.gov These sensors can be based on various transduction principles, including optical (colorimetric or fluorescent) and electrochemical methods. nih.govmdpi.com

The development of a chemo-sensor for this compound could be approached by designing a receptor molecule that selectively binds to the target analyte. Research has shown the successful development of fluorescent chemo-sensors based on piperidin-4-one derivatives. For example, a piperidin-4-one derivative carrying pyrenyl fluorescent reporter groups was synthesized and shown to act as a selective sensor for Cd²⁺ ions in aqueous media. nih.gov This demonstrates that the piperidone scaffold can be functionalized to create highly specific sensing molecules. nih.gov

A potential strategy for a this compound sensor could involve:

Optical Sensors: A chromogenic or fluorogenic probe could be designed to undergo a color or fluorescence change upon binding to the analyte. This binding could be based on hydrogen bonding interactions with the hydroxyl group or coordination involving the piperidine nitrogen and ketone oxygen.

Electrochemical Sensors: An electrode could be modified with a specific recognition element (e.g., a molecularly imprinted polymer) that selectively captures the analyte, resulting in a measurable change in current, potential, or impedance. nih.gov

The development of such sensors would provide a valuable tool for continuous process monitoring in manufacturing or for rapid screening in environmental analysis, complementing traditional chromatographic methods.

Future Directions and Emerging Research Avenues

Development of More Atom-Economical and Stereoselective Synthetic Pathways

The principles of green chemistry are increasingly central to modern synthetic strategies, demanding processes that are not only efficient in yield but also in the incorporation of all starting materials into the final product, a concept known as atom economy. Concurrently, the biological activity of chiral molecules is often dependent on a single stereoisomer, making stereoselective synthesis a critical goal.

Future research will undoubtedly focus on developing synthetic routes to 3-(1-Hydroxyethyl)-4-piperidone that excel in both atom economy and stereoselectivity. Current multistep syntheses may involve protecting groups and generate significant waste. Emerging research is likely to explore catalytic, asymmetric methods to construct the piperidone core and introduce the hydroxyethyl (B10761427) side chain in a single, concerted fashion. For instance, organocatalysis, which utilizes small organic molecules to catalyze transformations, presents a powerful tool for achieving high enantioselectivity without the need for heavy metals.

Potential research directions could include:

Asymmetric Mannich Reactions: The development of a highly stereoselective Mannich reaction between a suitable enolate precursor and an imine, followed by cyclization, could provide a direct route to the chiral piperidone core.

Biocatalysis: The use of enzymes, such as transaminases or dehydrogenases, could offer an environmentally benign and highly selective method for the synthesis of specific stereoisomers of this compound.

Tandem Reactions: Designing a cascade or tandem reaction sequence where multiple bonds are formed in a single pot would significantly improve atom and step economy.

A comparative look at potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Asymmetric Organocatalysis | High enantioselectivity, metal-free, milder reaction conditions. | Catalyst design and optimization, substrate scope. |

| Biocatalysis | Excellent stereoselectivity, environmentally friendly (aqueous media, biodegradable catalysts). | Enzyme stability and availability, optimization of reaction conditions (pH, temperature). |

| Tandem Reactions | Increased efficiency (fewer steps and purifications), reduced solvent and reagent use. | intricate design of reaction sequences, compatibility of reagents and intermediates. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The rich functionality of this compound provides a fertile ground for the exploration of novel chemical transformations. The interplay between the ketone, secondary amine, and hydroxyl group can be exploited to forge new molecular architectures.

Future research will likely move beyond the predictable reactions of the individual functional groups and aim to uncover unprecedented transformations that arise from their synergistic interactions. This could involve:

Intramolecular Catalysis: The secondary amine and the hydroxyl group could act as intramolecular catalysts, facilitating transformations at the ketone or other positions on the piperidone ring.

Ring-Rearrangement Strategies: Under specific conditions (e.g., photochemical or using transition metal catalysts), the piperidone scaffold could undergo novel ring expansions, contractions, or rearrangements to access entirely new heterocyclic systems.

Domino Reactions: The initiation of a reaction at one functional group could trigger a cascade of transformations throughout the molecule, leading to the rapid construction of complex molecular frameworks.